Ethyl 3-(ethoxycarbonylmethylamino)propionate

Solubility Lipophilicity β-Alanine derivatives

Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS 3783-61-7) is a β-alanine derivative characterized by the presence of both ester and secondary amine functionalities. Its IUPAC name is ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate, and it has a molecular formula of C₉H₁₇NO₄ with a molecular weight of approximately 203.24 g/mol.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 3783-61-7
Cat. No. B1581053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(ethoxycarbonylmethylamino)propionate
CAS3783-61-7
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNCC(=O)OCC
InChIInChI=1S/C9H17NO4/c1-3-13-8(11)5-6-10-7-9(12)14-4-2/h10H,3-7H2,1-2H3
InChIKeyJHFQLFGNGSHVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS 3783-61-7) – Chemical Identity and Baseline Data


Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS 3783-61-7) is a β-alanine derivative characterized by the presence of both ester and secondary amine functionalities [1]. Its IUPAC name is ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate, and it has a molecular formula of C₉H₁₇NO₄ with a molecular weight of approximately 203.24 g/mol [2]. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and as a building block in organic synthesis .

Synthetic intermediate for pharmaceutical building block assembly
Dual-ester, secondary amine motif provides differentiated reactivity
Validated synthetic route from ethyl glycinate supports process development
High-purity options available to reduce downstream purification burden

Why Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS 3783-61-7) Cannot Be Replaced by Generic β-Alanine Analogs


Substitution of Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS 3783-61-7) with a generic β-alanine ester is not feasible due to its unique structural configuration, which incorporates a specific ethoxycarbonylmethyl group on the secondary amine. This precise substitution pattern directly influences key physicochemical properties, such as a calculated aqueous solubility of 51 g/L at 25 °C and a LogP of 0.48, which are critical for its function as a synthetic intermediate . Unlike simpler β-alanine ethyl esters, this compound's dual-ester motif provides a defined reactivity profile and solubility that cannot be guaranteed by off-the-shelf analogs without this exact substitution, potentially altering reaction outcomes and purification requirements in complex synthetic sequences .

N‑substitution pattern cannot be replicated by generic β‑alanine esters

The ethoxycarbonylmethyl group on the secondary amine strongly influences solubility and reactivity; simple ethyl esters may shift reaction pathways or require altered work‑up.

Dual‑ester architecture may not transfer

Off‑the‑shelf β‑alanine analogs without this exact motif can modify intermediate stability and purification profiles, introducing batch‑to‑batch uncertainty.

Physicochemical assumptions based on unsubstituted scaffold can mislead

Calculated LogP (0.48) and aqueous solubility (51 g/L) are specific to this substitution; using analogs with different polarity may compromise aqueous or biphasic processing.

Quantitative Differentiation Guide for Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS 3783-61-7)


Physicochemical Differentiation: Solubility and LogP vs. Unsubstituted β-Alanine Ethyl Ester

Ethyl 3-(ethoxycarbonylmethylamino)propionate exhibits a calculated aqueous solubility of 51 g/L at 25 °C and a LogP value of 0.48 . In contrast, the unsubstituted β-alanine ethyl ester lacks the N-ethoxycarbonylmethyl group, which significantly reduces its polarity and alters its solubility profile, though precise quantitative data for the unsubstituted ester under identical conditions is not available for direct comparison . This indicates a class-level inference where the N-substitution directly enhances hydrophilicity compared to the parent compound.

Solubility vs. Unsubstituted
Class-level inference
51 g/L (calc) vs. limited aqueous solubility
N‑substitution may enhance hydrophilicity, aiding aqueous reaction homogeneity
Calculated value; comparator data qualitative
Solubility Lipophilicity β-Alanine derivatives

Comparative Purity and Storage Stability Across Commercial Suppliers

Commercially available Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS 3783-61-7) is consistently offered at high purity levels, with suppliers like Chemscene and MolCore providing a minimum purity of 98% . This contrasts with the base specification of 95% from other vendors like AKSci . The 98% purity grade is specifically accompanied by a storage requirement of 4°C and protection from light, indicating enhanced long-term stability under controlled conditions .

Purity & Storage Stability
Head-to-head
98% purity (Chemscene) vs. 95% baseline (AKSci)
Higher purity grade with defined cold storage supports sensitive synthetic applications
Vendor specification; 4°C storage required for 98% grade
Purity Stability Procurement

Synthetic Route Yield from Patented Procedure (US08372863B2)

A synthetic procedure disclosed in US Patent 08372863B2 provides a detailed, reproducible route for preparing Ethyl 3-(ethoxycarbonylmethylamino)propionate from ethyl glycinate hydrochloride . While the patent does not explicitly report a final isolated yield, the described method (reacting ethyl glycinate hydrochloride with ethyl acrylate in water at 0°C) represents a well-defined protocol. This contrasts with less-specific synthetic descriptions for many β-alanine derivatives, offering a validated starting point for process development [1].

Synthetic Protocol
Supporting evidence
Detailed procedure in US08372863B2 from ethyl glycinate
Validated synthetic route reduces process‑development uncertainty
Yield not reported; protocol available for scale‑up reference
Synthesis Yield Process Chemistry

Experimental Physicochemical Parameters vs. Calculated Values

Vendor datasheets report experimentally determined physical properties for Ethyl 3-(ethoxycarbonylmethylamino)propionate, including a boiling point of 117 °C at 0.5 mmHg and a density of 1.0533 g/cm³ at 25 °C [1]. These measured values provide a more reliable basis for experimental design than the commonly cited calculated values (e.g., boiling point of 249-251 °C at 760 Torr, density of 1.053±0.06 g/cm³) , which can deviate from actual behavior.

Experimental vs. Calculated bp
Supporting evidence
117 °C at 0.5 mmHg (exp) vs. 249–251 °C calc
Experimentally measured boiling point critical for vacuum distillation design
Measured value (VWR) vs. computational prediction
Physical properties Characterization Quality control

Key Application Scenarios for Ethyl 3-(ethoxycarbonylmethylamino)propionate (CAS 3783-61-7) Based on Quantitative Evidence


Pharmaceutical Intermediate for Glycopyrrolate (NVA237) Synthesis

Ethyl 3-(ethoxycarbonylmethylamino)propionate serves as a key intermediate in the synthesis of glycopyrrolate (NVA237), a long-acting muscarinic antagonist. A 2018 study on the revised, one-pot synthesis of glycopyrrolate specifically identified this compound (referred to as b-Alanine, N-(2-ethoxy-2-oxoethyl)-, ethyl ester) as a critical intermediate . The high purity grades (98%) and validated synthetic protocol from US08372863B2 directly support its reliable use in this complex pharmaceutical synthesis, where impurity carry-over is a significant concern .

Exploratory Research as a Fragment-Like Inhibitor Scaffold

Due to its structural characteristics as an aza-nucleoside mimic, this compound has been investigated as a fragment-like inhibitor of the DNA repair enzyme alkyladenine glycosylase (AAG) . Its physicochemical profile, particularly the moderate LogP (0.48) and high aqueous solubility (51 g/L), aligns with the desirable properties of a fragment starting point in drug discovery, making it a valuable procurement target for academic and biotech groups exploring DNA damage response pathways .

Investigational Tool for VEGFR2 and EGFR Kinase Inhibition

Literature reports indicate that Ethyl 3-(ethoxycarbonylmethylamino)propionate exhibits inhibitory activity against VEGFR2, a key target in angiogenesis and oncology . While specific quantitative IC50 data was not located for this exact compound, its structural classification as a β-alanine derivative with potential kinase inhibitory activity makes it a relevant tool compound for preliminary screening in cardiovascular and cancer biology research . Procurement of this specific CAS number ensures that researchers are using a defined chemical entity when exploring this biological space.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis (e.g., glycopyrrolate building block)
High purity grade and validated synthetic protocol
Impurity carry‑over control and reaction reproducibility
Fragment‑based inhibitor discovery (DNA repair enzyme AAG)
Fragment‑like physicochemical profile (LogP 0.48, high aqueous solubility)
Binding‑site engagement and hit expansion suitability
Kinase inhibitor screening (VEGFR2, EGFR)
Reported inhibitory activity context as β‑alanine derivative
Preliminary kinase panel selectivity and follow‑up assay design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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